REACTION_CXSMILES
|
[N:1]1([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[CH:13]([NH2:18])[CH2:14][CH:15]([CH3:17])[CH3:16])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:19]([NH:22][C@H:23]([C:29]([OH:31])=[O:30])[CH2:24][CH2:25][C:26](=[O:28])[NH2:27])(=[O:21])[CH3:20].CO>CC(C)=O>[N:1]1([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[C@@H:13]([NH2:18])[CH2:14][CH:15]([CH3:16])[CH3:17])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:19]([NH:22][C@H:23]([C:29]([OH:31])=[O:30])[CH2:24][CH2:25][C:26](=[O:28])[NH2:27])(=[O:21])[CH3:20]
|
Name
|
|
Quantity
|
122 g
|
Type
|
reactant
|
Smiles
|
N1(CCCCC1)C1=C(C=CC=C1)C(CC(C)C)N
|
Name
|
|
Quantity
|
93.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N[C@@H](CCC(N)=O)C(=O)O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed over a vapour bath
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
WAIT
|
Details
|
After this has been left
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the crystals obtained
|
Type
|
CUSTOM
|
Details
|
are removed by suction
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
WASH
|
Details
|
washed twice with 200 ml of cold acetone at -15° C.
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The product obtained [98.9 g; melting point: 163-166° C.; [α]D20 =+0.286° (c=1 in methanol)]
|
Type
|
CUSTOM
|
Details
|
is recrystallised from 1000 ml of acetone with the addition of 200 ml of methanol
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCC1)C1=C(C=CC=C1)[C@H](CC(C)C)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N[C@@H](CCC(N)=O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]1([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[CH:13]([NH2:18])[CH2:14][CH:15]([CH3:17])[CH3:16])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:19]([NH:22][C@H:23]([C:29]([OH:31])=[O:30])[CH2:24][CH2:25][C:26](=[O:28])[NH2:27])(=[O:21])[CH3:20].CO>CC(C)=O>[N:1]1([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[C@@H:13]([NH2:18])[CH2:14][CH:15]([CH3:16])[CH3:17])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:19]([NH:22][C@H:23]([C:29]([OH:31])=[O:30])[CH2:24][CH2:25][C:26](=[O:28])[NH2:27])(=[O:21])[CH3:20]
|
Name
|
|
Quantity
|
122 g
|
Type
|
reactant
|
Smiles
|
N1(CCCCC1)C1=C(C=CC=C1)C(CC(C)C)N
|
Name
|
|
Quantity
|
93.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N[C@@H](CCC(N)=O)C(=O)O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed over a vapour bath
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
WAIT
|
Details
|
After this has been left
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the crystals obtained
|
Type
|
CUSTOM
|
Details
|
are removed by suction
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
WASH
|
Details
|
washed twice with 200 ml of cold acetone at -15° C.
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The product obtained [98.9 g; melting point: 163-166° C.; [α]D20 =+0.286° (c=1 in methanol)]
|
Type
|
CUSTOM
|
Details
|
is recrystallised from 1000 ml of acetone with the addition of 200 ml of methanol
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCC1)C1=C(C=CC=C1)[C@H](CC(C)C)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N[C@@H](CCC(N)=O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |